2-Bromo-7-methoxytropone
Overview
Description
2-Bromo-7-methoxytropone is a chemical compound . It is a derivative of 2-Methoxytropone . The bromination of 2-Methoxytropone and its bromo derivatives has been studied .
Synthesis Analysis
The synthesis of 2-Bromo-7-methoxytropone involves the bromination of 2-Methoxytropone . The treatment of 2-Methoxytropone or 5-bromo-2-methoxytropone with bromine in methanol gives an addition product . An improved synthesis method involves the reaction of 2-methoxytropone with N-bromosuccinimide, followed by reaction with acetyl trifluoroacetate in situ, and hydrolysis of the resultant 2,7-diacetoxytropone .Molecular Structure Analysis
The molecular structure of 2-Bromo-7-methoxytropone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction of 2-methoxytropone and its bromo derivatives with bromine was examined in various solvents . The treatment of 2-methoxytropone or 5-bromo-2-methoxytropone with bromine in methanol gave an addition product .Scientific Research Applications
Chemical Reactions and Derivatives
- 2-Bromo-7-methoxytropone reacts with various compounds to form diverse products, demonstrating its utility in organic synthesis. For example, its reaction with o-aminophenol yields 2-bromo-7-(o-hydroxyanilino)tropone and other cyclohepta[b][1,4]benzoxazin derivatives (Nozoe, Someya, & Okai, 1979). Another study showed its reaction with active methylene compounds leading to various rearrangement products and coumarin derivatives (Sunagawa & Nakao, 1965).
Synthesis and Structural Analysis
- Research indicates that 2-Bromo-7-methoxytropone can be used in palladium(0)-catalyzed reactions with arylboronic acids for the efficient synthesis of 2-aryltropones (Suri & Nair, 1990). Additionally, its bromination with other tropone derivatives has been explored to understand long-range spin coupling and structural properties of the resultant compounds (Seto et al., 1968).
Electrophilic Substitution Reactions
- The compound's versatility is further highlighted in studies focusing on electrophilic substitution reactions. For instance, its reaction with nucleophiles, like ethanol and potassium carbonate, resulted in various 2-substituted troponoids (Sato, Nitta, & Yamamoto, 2014).
Additional Applications
- The compound's reactivity extends to its interaction with guanidine and amidine to produce cycloheptimidazole derivatives (Nakao & Sunagawa, 1965), and its use in anodic oxidations to form o-tropoquinone bisacetals (Mori et al., 1987). Additionally, 2-Bromo-7-methoxytropone has been involved in the Diels-Alder reaction for the preparation of homobarrelenones (Uyehara, Miyakoshi, & Kitahara, 1979).
Safety And Hazards
properties
IUPAC Name |
2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(9)8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQJNFNDBNPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341212 | |
Record name | 2-Bromo-7-methoxytropone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-methoxytropone | |
CAS RN |
1728-86-5 | |
Record name | 2-Bromo-7-methoxytropone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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